The presence of the nitro groups (NO2) in the molecule suggests it may have been investigated for its potential explosive properties. Nitro groups are commonly found in high-energy materials []. However, further research is required to confirm this specific application.
Scientific literature mentions N-Ethyl-2,4-dinitroaniline as a reference standard for the development of analytical methods, particularly in the field of high-performance liquid chromatography (HPLC) [, ]. This technique is used for the separation, identification, and quantification of various compounds.
N-Ethyl-2,4-dinitroaniline is an organic compound with the molecular formula and a CAS Registry Number of 3846-50-2. It features two nitro groups located at the 2 and 4 positions on the aromatic ring, which significantly influence its chemical properties and biological activity. This compound is characterized by its yellow crystalline appearance and has a melting point of approximately 114 °C .
N-Ethyl-2,4-dinitroaniline exhibits significant biological activity primarily as a herbicide. Its mechanism of action involves targeting tubulin proteins in plants, acting as a microtubule inhibitor. This interference disrupts normal cell division and growth processes, leading to inhibited root and shoot development . The compound's efficacy can be affected by environmental factors such as soil type and moisture levels.
The synthesis of N-Ethyl-2,4-dinitroaniline typically involves:
In industrial settings, large-scale production employs controlled nitration processes using continuous flow reactors to maintain consistent quality and efficiency.
N-Ethyl-2,4-dinitroaniline finds applications in several domains:
Studies on N-Ethyl-2,4-dinitroaniline reveal its interactions with various biological systems. Its primary target is tubulin in plant cells, leading to disrupted microtubule formation. This disruption results in significant physiological effects on plant growth and development. Furthermore, research indicates that environmental conditions can modulate its effectiveness as a herbicide, influencing both its bioavailability and toxicity profiles .
Several compounds share structural similarities with N-Ethyl-2,4-dinitroaniline. Here are notable examples:
N-Ethyl-2,4-dinitroaniline stands out due to its dual nitro substitution pattern and specific herbicidal action against tubulin proteins in plants. This unique combination of features contributes to its effectiveness in agricultural applications compared to similar compounds.
Irritant